2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,3,4-trimethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-26-18-5-4-17(19(27-2)20(18)28-3)21(25)23-14-15-8-12-24(13-9-15)16-6-10-22-11-7-16/h4-7,10-11,15H,8-9,12-14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOZYRUCMNHYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. This intermediate is then coupled with a pyridinyl-piperidinyl moiety through a series of reactions, including amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction conditions often involve solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing piperidine and benzamide moieties have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of piperidinyl-benzamides have shown promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Benzamide derivatives have been evaluated for their antimicrobial efficacy against both bacterial and fungal pathogens. The presence of piperidine rings in these compounds often correlates with enhanced activity against resistant strains of bacteria .
- Neuropharmacological Effects : The piperidine structure is known for its role in neuropharmacology. Compounds similar to 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide have been investigated for their potential as anxiolytics and antidepressants, targeting neurotransmitter systems such as serotonin and dopamine .
Anticancer Research
A study on piperidine derivatives demonstrated that certain modifications led to increased cytotoxicity against human cancer cell lines. For example, a series of piperidinyl-benzamides were synthesized and tested, revealing significant inhibition of cell growth in breast cancer models .
Antimicrobial Screening
In another study, a library of benzamide derivatives was screened for antimicrobial activity. Compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .
Neuropharmacological Evaluation
Research involving the evaluation of piperidine-based compounds indicated their potential as novel antidepressants. In vitro studies showed that these compounds could modulate serotonin receptors effectively, leading to improved mood-related behaviors in animal models .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyridinyl and piperidinyl groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Observations
Substituent Position on Benzamide :
- The 2,3,4-trimethoxy pattern in the target compound provides a distinct electronic profile compared to 3,4,5-trimethoxy () or single-methoxy derivatives (). The ortho-substituted methoxy groups may sterically hinder interactions or create unique hydrogen-bonding opportunities .
Heterocyclic Amine Moieties: The pyridine-piperidine system in the target compound contrasts with pyrazole () or dihydropyridine () groups.
Pharmacokinetic Implications :
- Methoxy groups generally enhance aqueous solubility, but bulky substituents (e.g., pyridine-piperidine in the target vs. pyrazole in ) may reduce membrane permeability. The trifluoromethyl group in introduces lipophilicity, which could prolong half-life .
Biological Activity
The compound 2,3,4-trimethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 511.6 g/mol. The compound features multiple functional groups, including methoxy and amide moieties, which are critical for its biological activity.
Structural Representation
| Structure Type | Description |
|---|---|
| 2D Structure | 2D Structure |
| 3D Conformer | Interactive model available on PubChem |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that certain benzamide derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : Certain benzamide derivatives have been identified as potent inhibitors of RET kinase, which plays a crucial role in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in preclinical models .
- Cytotoxicity Against Cancer Cell Lines : Various analogs have demonstrated cytotoxic effects against multiple cancer cell lines, including Jurkat and HT29 cells. The presence of electron-donating groups on the phenyl ring has been associated with enhanced activity .
Antimicrobial Activity
Compounds with similar structural features have shown promising antimicrobial activity. For example:
- Inhibition of Gram-positive Bacteria : Some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria, suggesting a strong potential for development as antimicrobial agents .
The biological activity of this compound can be attributed to several key mechanisms:
- Interaction with Cellular Targets : Molecular dynamics simulations have indicated that these compounds interact with target proteins primarily through hydrophobic contacts, which may enhance their binding affinity and specificity .
- Structure-Activity Relationship (SAR) : Detailed SAR studies reveal that modifications in the chemical structure significantly influence biological activity. For instance, the presence of methoxy groups and specific substitutions on the phenyl ring are crucial for maintaining high levels of activity .
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of benzamide derivatives demonstrated that compounds structurally related to this compound showed IC50 values lower than that of standard drugs like doxorubicin in various cancer cell lines .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, a series of benzamide derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds demonstrated potent antibacterial effects comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
